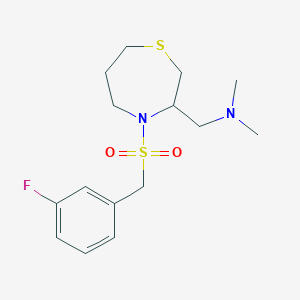

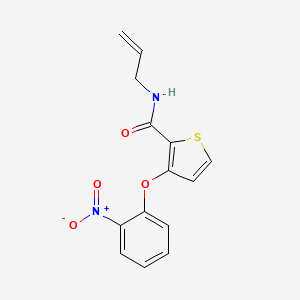

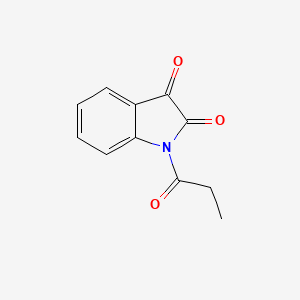

![molecular formula C12H17NO B2675301 Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] CAS No. 59592-02-8](/img/structure/B2675301.png)

Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro[azetidin-2-one-4,2’-tricyclo(3,3,1,1(3,7))decane] is a type of spiro-heterocycle, which has received special attention in medicinal chemistry due to its promising biological activity . Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Synthesis Analysis

Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . The synthesis of the spirocyclic β-lactams proceeded via carbonylation of the acyclic diaminocarbenes leading to diaminoketenes, which underwent a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion to afford the final products .Molecular Structure Analysis

The molecular structure of spiro[azetidin-2-one-4,2’-tricyclo(3,3,1,1(3,7))decane] is characterized by two rings sharing the same atom, the quaternary spiro carbon . Spiro compounds are considered spiro heterocyclic if the spiro atom or any atom in either ring are not carbon atoms .Chemical Reactions Analysis

The reaction happens through a homo benzotetramisole (HBTM)-catalyzed Mannich/lactamization cascade reaction of isatin-derived imines with aryl acetic acids .Applications De Recherche Scientifique

Ion Exchange Membranes for Energy Storage

Background: Ion exchange membranes play a crucial role in energy storage technologies such as vanadium redox flow batteries (VRFBs) and aqueous organic redox flow batteries (AORFBs). These membranes need to balance ion conductivity, selectivity, and chemical stability.

Application: Researchers have designed branched microporous poly(aryl piperidinium) membranes using spirobifluorene monomers. These membranes exhibit ultra-high Cl− conductivity (up to 120 mS cm−1 at 80 °C) and excellent mechanical and chemical stability. When applied to redox flow batteries, they achieve record-breaking performance at high current densities .

Spiro Rings in Natural Product Synthesis

Background: Spiro rings are common motifs in natural products. Their incorporation into complex molecules allows access to diverse chemical space.

Application: Organic chemists can utilize spiro[azetidin-2-one-4,2’-tricyclo(3,3,1,1(3,7))decane] as a starting point for total synthesis or derivatization of natural products. By strategically introducing spiro rings, they can mimic biologically active compounds or create new analogs.

Zhang, H., Xu, W., Song, W., et al. (2024). High-performance spiro-branched polymeric membranes for sustainability applications. Nature Sustainability, 1–9. DOI: 10.1038/s41893-024-01364-0

Propriétés

IUPAC Name |

spiro[adamantane-2,4'-azetidine]-2'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-11-6-12(13-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWSDRQHNIVGTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C34CC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

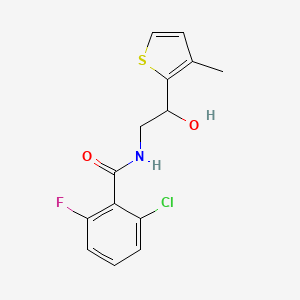

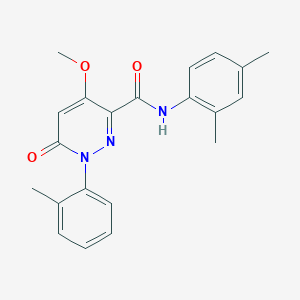

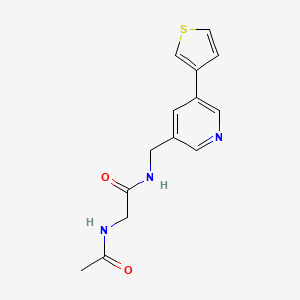

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2675224.png)

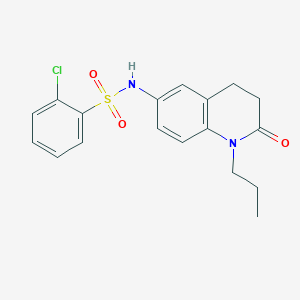

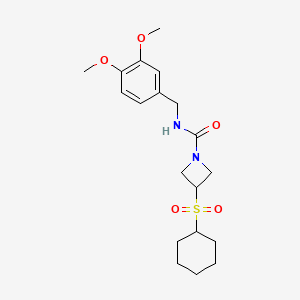

![Ethyl 4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2675232.png)

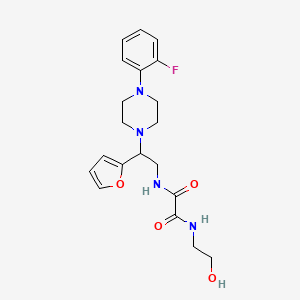

![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2675234.png)

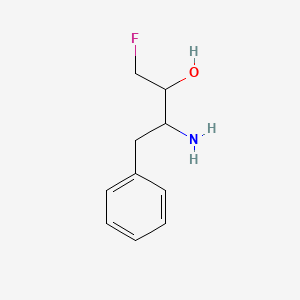

![2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2675235.png)